Methyl 7-bromo-4-oxochromane-3-carboxylate
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Overview
Description
Methyl 7-bromo-4-oxochromane-3-carboxylate is a chemical compound with the molecular formula C11H9BrO4 and a molecular weight of 285.09 g/mol . It is a derivative of chromane, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 7th position and a carboxylate group at the 3rd position makes this compound unique and of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-4-oxochromane-3-carboxylate typically involves the bromination of a chromane derivative followed by esterification. One common method includes the bromination of 4-oxochromane-3-carboxylic acid using bromine in the presence of a suitable solvent, followed by methylation using methanol and a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-4-oxochromane-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts such as palladium.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Hydroxyl derivatives.
Oxidation: Carboxylic acids and other oxidized forms.
Scientific Research Applications
Methyl 7-bromo-4-oxochromane-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-4-oxochromane-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-chloro-4-oxochromane-3-carboxylate
- Methyl 7-fluoro-4-oxochromane-3-carboxylate
- Methyl 7-iodo-4-oxochromane-3-carboxylate
Uniqueness
Methyl 7-bromo-4-oxochromane-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for specific applications .
Biological Activity
Methyl 7-bromo-4-oxochromane-3-carboxylate is a compound belonging to the chroman family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
1. Chemical Structure and Synthesis
This compound can be synthesized through various methods, including cascade radical cyclization techniques. For instance, a study demonstrated the synthesis of ester-containing chroman-4-ones via a radical approach using 2-(allyloxy)arylaldehydes and oxalates under metal-free conditions, yielding significant amounts of the desired products . The reaction conditions were optimized to achieve high yields, indicating the compound's potential for further development in medicinal chemistry.
2. Biological Activities
The biological activities of this compound are notable and include:
2.1 Antimicrobial Activity
Research indicates that compounds in the chroman family exhibit antibacterial properties against various pathogens. For example, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, comparable to standard antibiotics .
2.2 Antioxidant Properties
Chroman derivatives are also recognized for their antioxidant capabilities. The presence of the chroman structure allows these compounds to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
2.3 Anti-inflammatory Effects
Studies have suggested that this compound may modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in autoimmune diseases .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
3.1 Inhibition of Enzymatic Activity
Some studies indicate that chroman derivatives can inhibit specific enzymes involved in inflammation and microbial resistance, thereby reducing pathogenicity and inflammatory responses .
3.2 Modulation of Gene Expression
The compound may influence gene expression related to immune responses, particularly through modulation of transcription factors involved in inflammatory processes .
4. Case Studies
Several case studies highlight the efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations lower than traditional antibiotics like gentamicin, showcasing its potential as an alternative antimicrobial agent .
Case Study 2: Antioxidant Activity Assessment
A study assessing the antioxidant activity through DPPH radical scavenging assays revealed that this compound significantly reduced free radical levels, indicating its potential use in formulations aimed at oxidative stress mitigation.
5. Summary Table of Biological Activities
Properties
Molecular Formula |
C11H9BrO4 |
---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
methyl 7-bromo-4-oxo-2,3-dihydrochromene-3-carboxylate |
InChI |
InChI=1S/C11H9BrO4/c1-15-11(14)8-5-16-9-4-6(12)2-3-7(9)10(8)13/h2-4,8H,5H2,1H3 |
InChI Key |
KQIHELNUYXRDJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC2=C(C1=O)C=CC(=C2)Br |
Origin of Product |
United States |
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